molecular formula C15H31Br B048590 1-Bromopentadecane CAS No. 629-72-1

1-Bromopentadecane

Cat. No. B048590
CAS RN: 629-72-1
M. Wt: 291.31 g/mol
InChI Key: JKOTZBXSNOGCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1-Bromopentadecane can be synthesized through several methods, including the reaction of hexadecene with ozone followed by reduction and subsequent bromination. This process yields 1-bromopentadecane with high efficiency, showcasing a straightforward approach to obtaining odd-numbered aliphatic bromoalkanes from available alkenes (Wang Zhe, 2000).

Molecular Structure Analysis

The molecular structure of 1-bromopentadecane, like other bromoalkanes, features a linear hydrocarbon chain with a terminal bromine atom. This structure impacts its physical and chemical properties, making it suitable for various applications in organic synthesis.

Chemical Reactions and Properties

1-Bromopentadecane participates in typical organic reactions of haloalkanes, such as nucleophilic substitution and elimination reactions. Its reactivity makes it a valuable intermediate for further chemical modifications and synthesis of complex molecules.

Physical Properties Analysis

The physical properties of 1-bromopentadecane, such as density and viscosity, have been systematically studied. Measurements indicate that these properties are influenced by the molecular structure, with the bromine atom contributing significantly to the compound's overall characteristics. Density and viscosity data for bromoalkanes, including 1-bromopentadecane, have shown consistency with additive rules, underscoring the predictable nature of these properties in haloalkanes (Syeda K. Begum et al., 1995).

Scientific Research Applications

  • It is used in the synthesis of tungsten-pentadienyl compounds, which are important in organometallic chemistry (Wu, Cheng, Wang, & Liu, 1991).

  • In the study of thermodynamics, 1-Bromopentadecane helps determine excess volumes of 1-chloroalkanes and 1-bromoalkanes at 298.15 K (Gallardo, Vicente, Velasco, & Otín, 1989).

  • It is used in synthesizing nonlinear chromophore 5OCB, demonstrating its utility in organic synthesis (Ruan, 2005).

  • As a precursor, it aids in the synthesis of functionalized polyenic compounds, which are significant in polymer chemistry (Soullez, Plé, Duhamel, & Duhamel, 1995).

  • It exhibits high reactivity in carbocation reactions, which is crucial in understanding organic reaction mechanisms (Inamoto et al., 1978).

  • 1-Bromopentadecane is also utilized in producing 1,2,3,4-tetramethylfulvene and various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems, showcasing its versatility in organic syntheses (Jutzi, Heidemann, Neumann, & Stammler, 1992).

  • The process for preparing 1-bromopentadecane from pentadecanol offers advantages like low cost and less pollution, highlighting its importance in sustainable chemical practices (Wang, 2000).

properties

IUPAC Name

1-bromopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOTZBXSNOGCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049339
Record name 1-Bromopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromopentadecane

CAS RN

629-72-1
Record name 1-Bromopentadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecane, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-BROMOPENTADECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentadecane, 1-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Bromopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromopentadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromopentadecane
Reactant of Route 2
Reactant of Route 2
1-Bromopentadecane
Reactant of Route 3
Reactant of Route 3
1-Bromopentadecane
Reactant of Route 4
Reactant of Route 4
1-Bromopentadecane
Reactant of Route 5
Reactant of Route 5
1-Bromopentadecane
Reactant of Route 6
Reactant of Route 6
1-Bromopentadecane

Citations

For This Compound
242
Citations
PD Siegel, A Fedorowicz, L Butterworth… - Toxicological …, 2009 - academic.oup.com
The murine local lymph node assay (LLNA) is an internationally accepted assay for identification of contact allergens. The LLNA has also been used in research studies to evaluate …
Number of citations: 13 academic.oup.com
JTG Hamilton, WC McRoberts, MJ Larkin… - …, 1995 - microbiologyresearch.org
The fatty acid composition of the cellular lipids of Rhodococcus rhodochrous NCIMB 13064 grown on various long-chain haloalkanes has been investigated and the influence of …
Number of citations: 13 www.microbiologyresearch.org
MA Gallardo, IG Vicente, I Velasco, S Otín - The Journal of Chemical …, 1989 - Elsevier
… , 1-chlorododecane, 1-bromoethane, and l-bromoheptane, Fluka AG, Buchs (better than 99 moles per cent); and l-chlorohexadecane, 1-bromodecane, and 1-bromopentadecane, Fluka …
Number of citations: 2 www.sciencedirect.com
KLD Labra, BCS Lira, GV Alea, GKU Tan - Research Congress, 2014 - researchgate.net
… 1-bromopentadecane (Rf=0.844), the assumed product (Rf=0.578) the unknown third spot (… the size of the spots of 1-bromopentadecane and the assumed product visibly decreased and …
Number of citations: 1 www.researchgate.net
N Garcia-lisbona, IG Vicente, JM Embid, I Velasco… - Fluid Phase …, 1989 - Elsevier
… K and atmospheric pressure are reported for 15 binary liquid mixtures of 1-bromoalkanes (bromoethane, 1-bromobutane, 1-bromoheptane, 1-bromodecane, and 1-bromopentadecane) …
Number of citations: 29 www.sciencedirect.com
MR Sierra-Hernández, HC Allen - Langmuir, 2010 - ACS Publications
… It was found that from the alkyl halide molecules investigated 1-bromopentadecane, BrC 15 H 31 (BrPent), 1-bromohexadecane, BrC 16 H 33 (BrHex), and ClHex incorporate into the …
Number of citations: 25 pubs.acs.org
RG Johnson, RK Ingham - Chemical Reviews, 1956 - ACS Publications
Largely because of the extensive contributions of the Hunsdieckers (96, 97, 98, 99, 100, 101, 102) to our knowledge of this reaction, many chemists refer to the reaction under …
Number of citations: 309 pubs.acs.org
H Kumar, P Sharma - Journal of Molecular Liquids, 2021 - Elsevier
… In the round bottom flask, 1-bromopentadecane was added dropwise to the solution of 1-… by utilizing 1-bromotetradecane instead of 1-bromopentadecane. The characterization of the …
Number of citations: 9 www.sciencedirect.com
CK Savile, G Fabriàs, PH Buist - Journal of the American Chemical …, 2001 - ACS Publications
… [1,1- 2 H 2 ]-1-Bromopentadecane was prepared by reduction 14 of pentadecanoic acid with LiAlD 4 followed by treatment with HBr/H 2 SO 4 . [2,2- 2 H 2 ]-1-Bromopentadecane was …
Number of citations: 50 pubs.acs.org
I Bromotoluene, II Bromotrichloromethane… - ACS Publications
… I ll 185 1-Bromo-octacosanc I ll 174 1-Bromo-octadecanc I ll 164 1-Bromo-octane I ll 154 1-Bromo-octatriacontanc I ll 184 1-Bromopentacosane I ll 171 1-Bromopentadecane I ll 161 1-…
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.